

An In-depth Technical Guide to the Sesquiterpenoid Structure of Aculene D

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Compound of Interest

Compound Name: *aculene D*

Cat. No.: *B15143034*

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Core Structure and Chemical Properties

Aculene D is a sesquiterpenoid natural product with a complex carbobicyclic framework.^[1] Its chemical formula is $C_{14}H_{20}O_2$, and its IUPAC name is (3aR,8S,8aR)-3-ethyl-8-hydroxy-6,8a-dimethyl-3a,4,7,8-tetrahydroazulen-1-one.^[1] The core structure features a fused seven- and five-membered ring system, characteristic of the azulene skeleton. **Aculene D** is a fungal metabolite, having been isolated from *Penicillium* sp. SCS-KFD08 and *Aspergillus aculeatus*.^[1]^[2]

The molecule belongs to the nordaucane class of sesquiterpenoids, which are derived from a daucane precursor through a demethylation process.^[2]^[3] This biosynthesis involves three cytochrome P450 enzymes that catalyze a stepwise demethylation.^[3]

Table 1: Physicochemical Properties of **Aculene D**

Property	Value	Reference
Molecular Weight	220.31 g/mol	[1]
Exact Mass	220.146329876 Da	[1]
XLogP3-AA	1.5	[1]
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	1	
Tautomer Count	378	
Complexity	359	[1]
Covalently-Bonded Unit Count	1	

Spectroscopic Data

The structure of **aculene D** has been elucidated through various spectroscopic techniques. The following table summarizes key spectroscopic data, though a complete, publicly available dataset with detailed peak assignments is not readily available in the searched literature.

Table 2: Summary of Spectroscopic Data for **Aculene D**

Technique	Observed Features
¹ H NMR	Data not available in the searched results.
¹³ C NMR	Data not available in the searched results.
IR Spectroscopy	Data not available in the searched results.
Mass Spectrometry	Molecular ion peak corresponding to the molecular formula C ₁₄ H ₂₀ O ₂ .

Total Synthesis of Aculene D

The first total synthesis of **aculene D** was accomplished by Enomoto and colleagues.[4] The synthesis is a notable achievement in natural product synthesis and provides a pathway for producing **aculene D** and related compounds for further study.

Synthetic Strategy Overview

The synthesis of **aculene D** involves a multi-step process, with a key feature being the diastereoselective nucleophilic addition of methallylzinc bromide to an acetal-protected aldehydic intermediate.[4] This reaction establishes a critical stereocenter in the molecule. The seven-membered ring of the azulene core is constructed via ring-closing metathesis.[4] A subsequent five-step sequence, which includes the installation of an ethyl group on the five-membered ring, completes the synthesis.[4]



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Caption: Overview of the total synthesis of **aculene D**.

Detailed Experimental Protocol for a Key Step: Ring-Closing Metathesis

A detailed, step-by-step experimental protocol for the complete synthesis is not available in the searched results. The following is a generalized representation based on the described synthetic strategy.

- **Substrate Preparation:** The diene precursor for the ring-closing metathesis is synthesized from the homoallylic alcohol intermediate through a series of protecting group manipulations and functional group transformations.
- **Metathesis Reaction:** The diene is dissolved in an appropriate solvent (e.g., dichloromethane) and treated with a ruthenium-based catalyst (e.g., Grubbs' catalyst). The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by techniques like thin-layer chromatography.

- **Workup and Purification:** Upon completion, the reaction is quenched, and the solvent is removed. The crude product is then purified using column chromatography to yield the cyclized product containing the seven-membered ring.

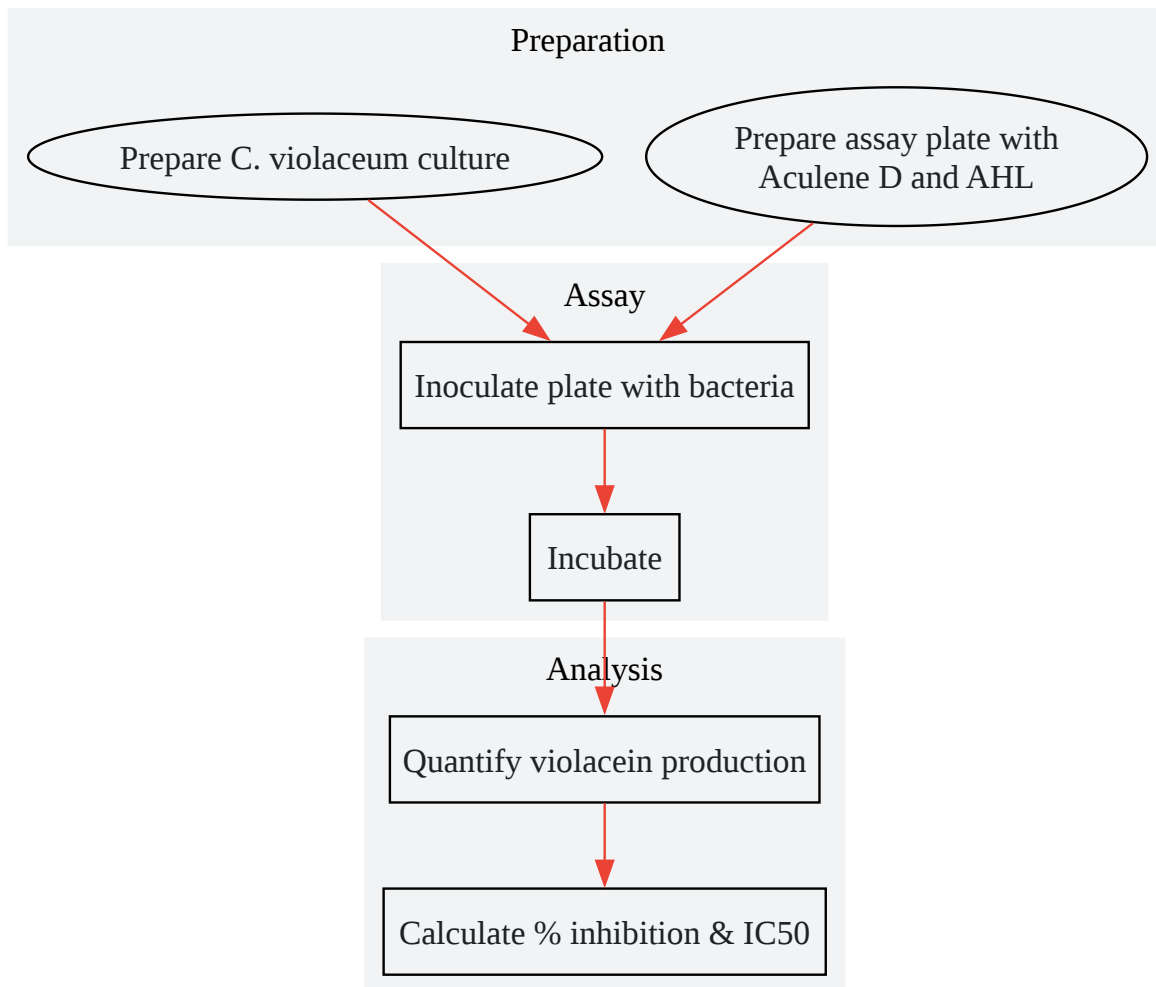
Biological Activity: Quorum Sensing Inhibition

Aculene D has been shown to exhibit inhibitory activity against quorum sensing (QS) in the bacterium *Chromobacterium violaceum* CV026.[4] Quorum sensing is a cell-to-cell communication process in bacteria that regulates gene expression, including virulence factors and biofilm formation.[4] Inhibition of QS is a promising strategy for developing novel antibacterial agents that are less likely to induce resistance.[4]

Quorum Sensing Inhibition Assay Protocol

A specific, detailed protocol for the testing of **aculene D** was not found in the searched results. The following is a generalized protocol for a common quorum sensing inhibition assay using *Chromobacterium violaceum*.

- **Bacterial Culture Preparation:** A culture of *Chromobacterium violaceum* is grown in a suitable broth medium to a specific optical density.
- **Assay Plate Preparation:** A 96-well microtiter plate is prepared with varying concentrations of the test compound (**aculene D**) and a known concentration of the signaling molecule (N-acyl-homoserine lactone) that induces violacein production.
- **Inoculation and Incubation:** The prepared bacterial culture is added to each well of the microtiter plate. The plate is then incubated at an appropriate temperature for a set period (e.g., 24-48 hours).
- **Quantification of Violacein Production:** After incubation, the production of the purple pigment violacein, a marker for quorum sensing, is quantified. This is typically done by lysing the bacterial cells and measuring the absorbance of the extracted violacein at a specific wavelength (e.g., 585 nm).
- **Data Analysis:** The percentage of inhibition of violacein production is calculated for each concentration of the test compound. This data can be used to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the violacein production.



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Caption: Workflow for a quorum sensing inhibition assay.

Quantitative Biological Activity Data

Specific IC50 or MIC values for **aculene D**'s quorum sensing inhibitory activity were not found in the provided search results.

Table 3: Quorum Sensing Inhibitory Activity of **Aculene D**

Parameter	Value	Reference
Target Organism	Chromobacterium violaceum CV026	[4]
IC50	Data not available	
MIC	Data not available	

Conclusion

Aculene D is a structurally interesting sesquiterpenoid with promising biological activity as a quorum sensing inhibitor. The successful total synthesis of this natural product opens the door for further investigation into its mechanism of action and potential as a lead compound for the development of new anti-infective agents. Further research is needed to fully characterize its spectroscopic properties and to quantify its biological activity through detailed dose-response studies.

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